4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride

Description

Molecular Framework and Substituent Configuration in NBOMe Derivatives

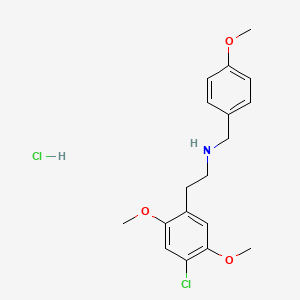

The core structure of this compound adheres to the NBOMe scaffold, characterized by a phenethylamine backbone modified with an N-benzyl group containing methoxy substituents. Phenethylamines consist of a benzene ring linked to an ethylamine chain, while NBOMe derivatives incorporate a 2-methoxybenzyl group attached to the terminal nitrogen. In this compound, the benzyl group is further substituted with a methoxy group at the para position (4-methoxy), distinguishing it from common NBOMe variants such as 25I-NBOMe or 25B-NBOMe, which typically feature ortho-methoxybenzyl groups.

The phenethylamine backbone of this compound is substituted with chlorine at the 4-position and methoxy groups at the 2- and 5-positions. This substitution pattern aligns with structural features known to enhance affinity for serotonin receptors, particularly 5-HT~2A~. The chlorine atom at the 4-position introduces electron-withdrawing effects, which may stabilize the molecule’s interaction with receptor binding pockets, while the 2,5-dimethoxy configuration contributes to steric and electronic complementarity with 5-HT~2A~ receptor residues. The 4-methoxybenzyl group on the nitrogen atom introduces additional steric bulk and polarizability, potentially modulating receptor binding kinetics and selectivity.

Positional Effects of Chloro and Methoxy Groups on Phenethylamine Backbone

The positional arrangement of substituents on the phenethylamine backbone significantly influences molecular interactions with biological targets. In this compound, the chlorine atom occupies the para position (4-position) of the phenyl ring. Studies on phenethylamine derivatives demonstrate that para-substituted halogens, such as chlorine, enhance binding affinity for 5-HT~2A~ receptors by optimizing hydrophobic interactions within the receptor’s transmembrane domain. For example, 2C-C (4-chloro-2,5-dimethoxyphenethylamine) exhibits moderate 5-HT~2A~ affinity (IC~50~ = 307 nM), which is markedly increased upon addition of an N-benzyl group, as seen in 25C-NBOMe (IC~50~ = 4 nM).

The 2,5-dimethoxy substitution pattern on the phenyl ring is a hallmark of high-affinity phenethylamine derivatives. Methoxy groups at these positions provide electron-donating effects, enhancing π-π stacking interactions with aromatic residues in the 5-HT~2A~ receptor. Comparative analyses indicate that ortho-methoxy groups (2-position) contribute more significantly to receptor binding than meta- or para-methoxy substitutions. However, the combined presence of 2,5-dimethoxy and 4-chloro substituents in this compound creates a balanced electronic profile, potentially synergizing hydrophobic and polar interactions to stabilize receptor binding.

Comparative Structural Analysis with 2C-X and NBOMe Analogues

When compared to its 2C-X counterparts, this compound exhibits distinct structural and pharmacological properties. The 2C-X family, including 2C-C (4-chloro-2,5-dimethoxyphenethylamine), lacks the N-benzyl moiety present in NBOMe derivatives. Radioligand binding assays demonstrate that the addition of an N-benzyl group increases 5-HT~2A~ receptor affinity by over 30-fold, as observed in the comparison of 2C-C (IC~50~ = 307 nM) and 25C-NBOMe (IC~50~ = 4 nM). This enhancement is attributed to the benzyl group’s ability to occupy a secondary binding pocket within the receptor, thereby improving molecular complementarity.

Among NBOMe analogues, the substitution pattern on the benzyl group critically influences receptor interactions. Most NBOMe derivatives, such as 25I-NBOMe and 25B-NBOMe, feature a methoxy group at the ortho position (2-methoxy) of the benzyl ring. In contrast, the 4-methoxybenzyl group in this compound represents a para-substituted variant. Structure-activity relationship (SAR) studies reveal that ortho-substituted benzyl groups confer higher 5-HT~2A~ affinity than para-substituted analogues. For instance, 25I-NBOMe (ortho-methoxy) exhibits an ED~50~ of 0.17 μmol/kg in head-twitch response (HTR) assays, whereas its para-methoxy analogue (25I-NB4OMe) shows no activity at doses up to 30 mg/kg. This suggests that the 4-methoxybenzyl group in the subject compound may reduce in vivo potency compared to ortho-substituted NBOMes, despite retaining high in vitro affinity.

Properties

IUPAC Name |

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOMGSVFQVAOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-58-1 | |

| Record name | 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25C-NB4OME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FQ0A6I98S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The process generally includes the following steps:

Nitration: The starting material, 2,5-dimethoxybenzaldehyde, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Chlorination: The amine is chlorinated to introduce the chlorine atom at the 4-position.

Methoxylation: The compound is further methoxylated to introduce the methoxy groups.

Benzylation: Finally, the compound is benzylated with 4-methoxybenzyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of phenethylamines.

Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood and cognition.

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. The compound acts as an agonist at these receptors, leading to increased serotonin activity in the brain. This interaction is believed to underlie its psychoactive effects, including hallucinations and altered perception .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to three key groups:

- 2C Series (e.g., 2C-C, 2C-B, 2C-I): These lack the N-benzyl substitution, resulting in lower 5-HT2A receptor affinity and potency. For example, 2C-C (4-chloro-2,5-dimethoxyphenethylamine) lacks the N-substituent and exhibits moderate hallucinogenic effects compared to NBOMe derivatives .

- NBOMe Series (e.g., 25I-NBOMe, 25C-NBOMe) : These feature a 2-methoxybenzyl group. The substitution pattern on the benzyl ring significantly impacts receptor binding. For instance, 25I-NBOMe (4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) is highly potent (active at µg doses) due to enhanced 5-HT2A agonism from the 2-methoxybenzyl group .

- 4-Methoxybenzyl Derivatives : The target compound’s 4-methoxybenzyl substituent is a positional isomer of NBOMe derivatives. This substitution may reduce receptor binding efficiency compared to 2- or 3-methoxybenzyl analogs, as steric and electronic effects differ .

Pharmacological and Functional Differences

- Toxicity : NBOMe analogs are associated with severe adverse effects (e.g., seizures, hyperthermia), but toxicity data for the 4-methoxybenzyl variant remain unstudied .

Legal and Regulatory Status

While 2-methoxybenzyl analogs (e.g., 25I-NBOMe) are explicitly controlled under laws like Hong Kong’s Dangerous Drugs Ordinance (Cap.

Biological Activity

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride, commonly referred to as 4-Cl-DMBZP, is a synthetic compound belonging to the phenethylamine class. Its structural similarity to psychoactive compounds has spurred interest in its potential biological activities, particularly in relation to serotonin receptor interactions and possible therapeutic applications.

- Molecular Formula : C₁₈H₂₂ClN₁O₃·HCl

- Molecular Weight : 372.3 g/mol

- CAS Number : 1566571-35-4

4-Cl-DMBZP is hypothesized to exert its biological effects primarily through interactions with serotonin receptors, particularly the 5-HT2A receptor. Structure-activity relationship studies indicate that modifications in the phenethylamine structure can significantly influence receptor binding affinity and selectivity.

Key Findings:

- Receptor Agonism : Similar compounds have demonstrated high agonist potency at the 5-HT2A and 5-HT2C receptors, with modest selectivity over other serotonin receptor subtypes .

- Neuroplasticity : Activation of these receptors has been linked to increased expression of genes involved in neuroplasticity, suggesting potential implications for mood regulation and cognitive function .

In Vitro Studies

Research has shown that derivatives of phenethylamines, including 4-Cl-DMBZP, can exhibit significant biological activity:

- Serotonin Receptor Interaction :

- Psychoactive Properties :

- Neuropharmacological Effects :

Safety and Toxicology

Limited data is available regarding the long-term safety profile of 4-Cl-DMBZP. However, as with many psychoactive substances, there may be risks associated with misuse or unregulated use.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential methoxylation, chlorination, and benzylation steps. Key optimizations include:

- Reagent stoichiometry : Balancing molar ratios of precursors (e.g., 4-methoxybenzyl chloride) to minimize side products .

- Temperature control : Maintaining <5°C during benzylation to prevent thermal degradation .

- Purification : Use of recrystallization in ethanol/water mixtures (70:30 v/v) to achieve >98% purity, verified via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at C2/C5 and benzyl linkage) .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI+) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 380.1521) .

- IR spectroscopy : Detection of C-O (methoxy) stretches at 1240–1260 cm⁻¹ and aromatic C-Cl at 750 cm⁻¹ .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 4–12 weeks. Monitor degradation via TLC or HPLC .

- Light sensitivity : Expose to UV (365 nm) and daylight; track photolytic byproducts using LC-MS .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., receptor binding vs. functional assays) be systematically resolved?

- Methodological Answer :

- Dose-response reconciliation : Compare EC₅₀ values across assays (e.g., radioligand binding vs. cAMP inhibition). Adjust for assay-specific variables (e.g., membrane protein content) .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions, identifying steric clashes or charge mismatches that explain discrepancies .

Q. What computational strategies are recommended for predicting metabolic pathways and reactive intermediates?

- Methodological Answer :

- In silico metabolism : Apply BioTransformer 3.0 to predict phase I/II metabolites, focusing on demethylation and glucuronidation sites .

- Reactivity screening : Use Gaussian 16 to calculate Fukui indices for electrophilic sites prone to cytochrome P450 oxidation .

Q. How to design experiments for elucidating the compound’s effects on neuronal ion channels?

- Methodological Answer :

- Patch-clamp electrophysiology : Use HEK293 cells transfected with hERG or Nav1.7 channels. Apply compound in 10 µM increments; measure current inhibition (IC₅₀) .

- Fluorescent probes : Employ FMP dye for real-time monitoring of membrane potential changes in primary neurons .

Q. What advanced reactor designs improve yield in scaled-up synthesis while minimizing waste?

- Methodological Answer :

- Microreactor systems : Continuous flow reactors with Pd/C catalysts reduce reaction time by 60% and solvent waste by 40% compared to batch methods .

- In-line analytics : Integrate FTIR for real-time monitoring of intermediate formation, enabling automated pH adjustments .

Q. How can researchers develop validated analytical methods for detecting trace impurities?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acid (1M HCl), base (1M NaOH), and peroxide (3% H₂O₂). Identify impurities via UPLC-QTOF with a C18 column (2.1 × 100 mm, 1.7 µm) .

- Validation parameters : Assess linearity (R² >0.999), LOD (0.01 µg/mL), and LOQ (0.03 µg/mL) per ICH Q2(R1) guidelines .

Cross-Cutting Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.